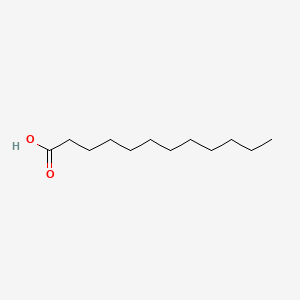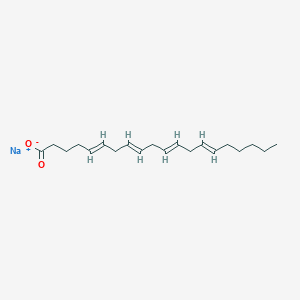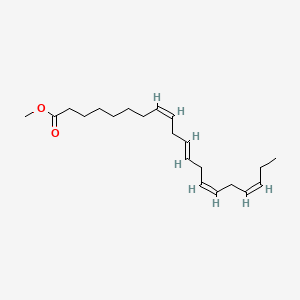
Latanoprost-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost-d4 is a deuterium-labeled analog of Latanoprost, a synthetic prostaglandin F2α analog. Latanoprost is primarily used as an ocular hypotensive agent for the treatment of open-angle glaucoma and ocular hypertension. The deuterium labeling in this compound is used for various scientific research applications, particularly in pharmacokinetic studies to trace and quantify the compound during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Latanoprost-d4 involves the incorporation of deuterium atoms into the Latanoprost molecule. One common method for synthesizing Latanoprost involves the reduction of keto and alkene functional groups using catalysts such as nickel chloride and sodium borohydride in methanol . The deuterium-labeled version, this compound, is synthesized by substituting hydrogen atoms with deuterium during the chemical reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as Latanoprost but with the inclusion of deuterium. The process involves multiple steps, including hydrogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Latanoprost-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled intermediates and the final deuterium-labeled this compound compound .
Applications De Recherche Scientifique
Latanoprost-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical reactions.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Latanoprost.
Industry: Applied in the development of new drug formulations and to ensure the stability and efficacy of pharmaceutical products
Mécanisme D'action
Latanoprost-d4, like Latanoprost, acts as a selective agonist for the prostaglandin F receptor on the cellular membrane. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is achieved through the activation of prostaglandin receptors, leading to changes in the permeability of the sclera to aqueous humor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar to Latanoprost, used to reduce intraocular pressure.
Tafluprost: A prostaglandin analog with similar applications.
Uniqueness of Latanoprost-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace and quantify the compound in biological systems without altering its pharmacological properties .
This compound’s unique labeling and its applications in various scientific fields make it a valuable compound for research and development in both academic and industrial settings.
Propriétés
Formule moléculaire |
C26H40O5 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2 |
Clé InChI |
GGXICVAJURFBLW-XUVAVRMSSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


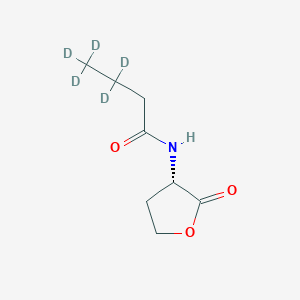
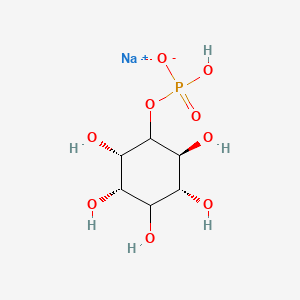
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
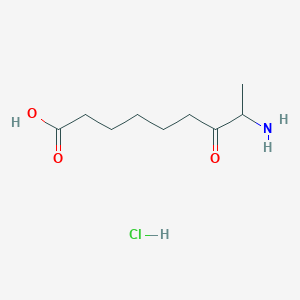
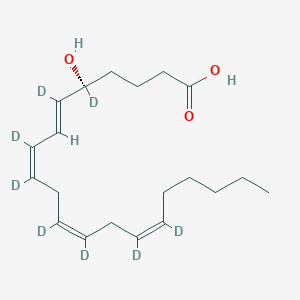
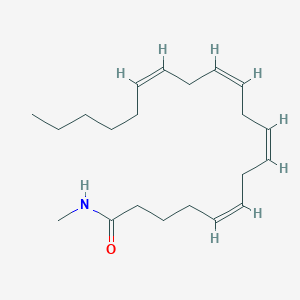

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
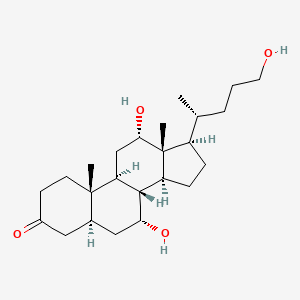

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
